molecular formula C17H27NO4 B565586 Nadolol-d9 CAS No. 1246820-10-9

Nadolol-d9

Numéro de catalogue: B565586
Numéro CAS: 1246820-10-9
Poids moléculaire: 318.461
Clé InChI: VVBMERYDWHEPNU-GQALSZNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nadolol-d9 is a deuterium-labeled analog of Nadolol, a non-selective β-adrenergic receptor blocker used clinically to manage hypertension, angina, and vascular headaches . The deuterated form replaces nine hydrogen atoms with deuterium in the tert-butyl group of the parent compound, resulting in the molecular formula C₁₇H₁₈D₉NO₄ and a molecular weight of 318.46 g/mol . Its CAS registry numbers include 1432056-38-6 (for the diastereomer mixture) and 94513-92-5 (alternative identifier), reflecting variations in stereochemical composition across suppliers .

This compound serves primarily as an internal standard in mass spectrometry due to its near-identical chemical behavior to Nadolol but distinct mass signature, enabling precise quantification in pharmacokinetic and metabolic studies .

Propriétés

Numéro CAS

1246820-10-9

Formule moléculaire

C17H27NO4

Poids moléculaire

318.461

Nom IUPAC

6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3

Clé InChI

VVBMERYDWHEPNU-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O

Synonymes

5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol;  Anabet-d9;  Corgard-d9;  SQ 11725-d9;  Solgol-d9; 

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nadolol-d9 involves the incorporation of deuterium atoms into the Nadolol molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced analytical techniques is crucial in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Nadolol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Mécanisme D'action

Nadolol-d9, like Nadolol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the effects of catecholamines, such as adrenaline and noradrenaline, on these receptors. The primary molecular targets are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, this compound reduces heart rate, cardiac output, and blood pressure. It also decreases the release of renin from the kidneys, further contributing to its antihypertensive effects .

Comparaison Avec Des Composés Similaires

Nadolol vs. This compound

  • Structural Difference : this compound incorporates nine deuterium atoms in the tert-butyl group, increasing its molecular weight by ~9 atomic mass units compared to Nadolol .
  • Functional Difference : Nadolol is therapeutically active, while this compound is analytically inert, serving as a reference standard in LC-MS/MS to correct for matrix effects .
  • Pharmacokinetics : Nadolol undergoes renal excretion with minimal hepatic metabolism, whereas this compound’s deuterium substitution may slightly alter its metabolic stability in preclinical models .

This compound vs. Other β-Blockers

  • Metoprolol: A β₁-selective blocker with a shorter half-life (~3–7 hours) due to hepatic CYP2D6 metabolism.
  • Bunolol: A non-selective β-blocker structurally similar to Nadolol but optimized for topical ophthalmic use. Its lack of deuterium limits its analytical utility .

This compound vs. Deuterated Standards in Other Classes

  • Duloxetine-d3 HCl: A deuterated serotonin-norepinephrine reuptake inhibitor (SNRI) used similarly as an internal standard. While both compounds aid analytical quantification, their therapeutic targets and chemical backbones differ significantly .

Key Research Findings

Analytical Utility : this compound was validated in a 2021 study as a critical internal standard for quantifying Nadolol in human plasma, achieving >98% accuracy and precision across multiple batches .

Pharmacokinetic Modeling : A 2022 PBPK model for Nadolol in renal impairment leveraged this compound to simulate unchanged drug exposure, confirming its reliability in complex metabolic studies .

Synthetic Challenges: The diastereomeric mixture of this compound complicates its synthesis compared to non-chiral deuterated compounds like Duloxetine-d3, requiring advanced separation techniques .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.